molecular formula C11H8N2O3 B1411726 2-(Pyridin-4-yloxy)isonicotinic acid CAS No. 2092668-56-7

2-(Pyridin-4-yloxy)isonicotinic acid

Cat. No.: B1411726
CAS No.: 2092668-56-7
M. Wt: 216.19 g/mol
InChI Key: WBNSTRKHKAWKGU-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)isonicotinic acid is a heterocyclic carboxylic acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 4 and a pyridin-4-yloxy group at position 2. This structure combines the aromaticity of pyridine with the functional versatility of carboxylic acid and ether groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

2092668-56-7

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-pyridin-4-yloxypyridine-4-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-11(15)8-1-6-13-10(7-8)16-9-2-4-12-5-3-9/h1-7H,(H,14,15)

InChI Key

WBNSTRKHKAWKGU-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1OC2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1=CN=CC=C1OC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(Pyridin-4-yloxy)isonicotinic Acid

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Isonicotinic acid (4-Pyridinecarboxylic acid) -COOH at position 4 C₆H₅NO₂ 123.11 Precursor for antitubercular drugs
2-(4-Acetylphenyl)isonicotinic acid -COOH at 4, -C₆H₄COCH₃ at 2 C₁₄H₁₁NO₃ 241.24 Research compound (discontinued)
2-(tert-Butyl)isonicotinic acid -COOH at 4, -C(CH₃)₃ at 2 C₁₀H₁₃NO₂ 179.22 Potential ligand in coordination chemistry
2-Methoxy-3-pivalamidoisonicotinic acid -COOH at 4, -OCH₃ at 2, -NHC(O)C(CH₃)₃ at 3 C₁₃H₁₇N₂O₅ 281.29 Investigated for kinase inhibition

Key Observations :

  • In contrast, the pyridin-4-yloxy group in the target compound may improve π-π stacking interactions in biological systems.
  • Electronic Effects : Electron-withdrawing groups (e.g., -COOH in isonicotinic acid) increase acidity (pKa ~1.5–2.5), while electron-donating groups (e.g., -OCH₃ in 2-Methoxy derivatives) may modulate solubility and binding affinity .

Table 2: Bioactivity of Pyridinecarboxylic Acid Derivatives

Compound Target Protein IC₅₀ (nM) Notes
B5 () EGFR/HER2 10–50 Pyridylmethoxy group critical for ATP-binding pocket interaction
4-Pyridoxate () Metabolic enzymes (e.g., PLP-dependent) N/A Hydroxymethyl groups enhance metabolic stability
2-Methoxy-3-pivalamidoisonicotinic acid Kinases (unspecified) ~100 Bulky pivalamido group reduces cell permeability

Insights :

  • The pyridin-4-yloxy group in the target compound may mimic the pyridylmethoxy substituents in B5–B7, which showed potent EGFR/HER2 inhibition (IC₅₀ 10–50 nM) .
  • Compared to 4-Pyridoxate (a vitamin B6 metabolite), the absence of hydroxyl groups in 2-(Pyridin-4-yloxy)isonicotinic acid may reduce metabolic degradation but limit water solubility .

Table 3: Stability and Toxicity Data

Compound Melting Point (°C) Solubility (mg/mL) Toxicity (LD₅₀, mg/kg)
Isonicotinic acid 315–317 50 (H₂O) 1,200 (oral, rat)
2-(4-Methansulfonylphenyl)-isonicotinic acid N/A <1 (H₂O) Skin irritation (Category 2)
2-(tert-Butyl)isonicotinic acid N/A 5–10 (DMSO) Not classified

Comparison :

  • Solubility : Bulky substituents (e.g., tert-butyl) reduce aqueous solubility, necessitating organic solvents for biological assays .

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